molecular formula C15H18N6O B2761050 4-(1H-pyrazol-1-yl)-6-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine CAS No. 2034231-17-7

4-(1H-pyrazol-1-yl)-6-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine

Cat. No.: B2761050
CAS No.: 2034231-17-7
M. Wt: 298.35
InChI Key: TUPINTZEPWDDFI-UHFFFAOYSA-N
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Description

The compound “4-(1H-pyrazol-1-yl)-6-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine)” is a complex organic molecule that features multiple heterocyclic rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(1H-pyrazol-1-yl)-6-[3-(pyrrolidine-1-carbonyl)azetidin-1-yl]pyrimidine)” typically involves multi-step organic reactions. The process may start with the formation of the pyrazole and pyrimidine rings, followed by their coupling to form the azetidine and pyrrolidine moieties. Common reagents might include various halogenated intermediates, bases, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.

Medicine

In medicine, compounds with similar structures are often explored for their potential as therapeutic agents, such as anti-inflammatory, anti-cancer, or antimicrobial drugs.

Industry

In industry, such compounds might be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other heterocyclic molecules with pyrazole, pyrimidine, azetidine, and pyrrolidine rings.

Uniqueness

What sets this compound apart could be its specific arrangement of these rings and the functional groups attached to them, which might confer unique biological activities or chemical reactivity.

Properties

IUPAC Name

[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c22-15(19-5-1-2-6-19)12-9-20(10-12)13-8-14(17-11-16-13)21-7-3-4-18-21/h3-4,7-8,11-12H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPINTZEPWDDFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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